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molecular formula C6H6ClN3O B1493821 6-chloro-N'-hydroxypyridine-3-carboximidamide CAS No. 468068-39-5

6-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No. B1493821
M. Wt: 171.58 g/mol
InChI Key: OIGJMMGKAZXCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06821972B2

Procedure details

To a solution of sodium methoxide (15.6 g of 25-30% in methanol, 72 mmol) in methanol (70 mL) at 0° C. was added hydoxylamine hydrochloride (5.02 g, 72 mmol) and the mixture was then stirred at room temperature for 30 minutes. 5-cyano-2-chloropyridine (10 g, 72 mmol) was added and the reaction was heated to reflux for 3 hours. The reaction was cooled to room temperature, filtered to remove precipitated sodium chloride and the filtrate was evaporated to dryness. The residue was dissolved in ethanol in order to crystallise the product but this was unsuccessful, so the solvent was removed in vacuo to give the title compound as a white solid (12 g).
Name
sodium methoxide
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Cl.[NH2:5][OH:6].[C:7]([C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[N:13][CH:14]=1)#[N:8]>CO>[Cl:15][C:12]1[N:13]=[CH:14][C:9]([C:7](=[N:5][OH:6])[NH2:8])=[CH:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
15.6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5.02 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1C=CC(=NC1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated sodium chloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol in order
CUSTOM
Type
CUSTOM
Details
to crystallise the product
CUSTOM
Type
CUSTOM
Details
this was unsuccessful, so the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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